molecular formula C27H21N7 B14089882 PI3K/mTOR Inhibitor-11

PI3K/mTOR Inhibitor-11

Cat. No.: B14089882
M. Wt: 443.5 g/mol
InChI Key: JDUUUKXVZOZLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K/mTOR Inhibitor-11 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-11 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. For instance, one method involves the hydrolysis of a quinoline derivative followed by coupling with an amine to form the final product . Reaction conditions often include the use of organic solvents, bases like sodium hydroxide, and coupling agents such as ethyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: PI3K/mTOR Inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21N7

Molecular Weight

443.5 g/mol

IUPAC Name

2-methyl-2-[5-[2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]propanenitrile

InChI

InChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32)

InChI Key

JDUUUKXVZOZLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6

Origin of Product

United States

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